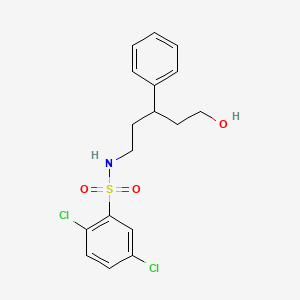

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cognitive Enhancements and Receptor Antagonism

One study highlights the use of a benzenesulfonamide derivative, SB-399885, as a potent and selective antagonist of the 5-HT6 receptor, exhibiting cognitive enhancing properties in animal models. This research underscores the therapeutic potential of benzenesulfonamides in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Endothelin Antagonism

Another study describes biphenylsulfonamides as novel endothelin-A (ETA) selective antagonists. These compounds, including BMS-187308, were developed to bind selectively and functionally to the ETA receptor, showing efficacy in reducing pressor effects induced by endothelin-1 in animal models (Murugesan et al., 1998).

Antimicrobial and Anti-HIV Activities

Research into benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety has demonstrated antimicrobial and anti-HIV activities, pointing to the versatility of benzenesulfonamides in drug design and discovery (Iqbal et al., 2006).

Carbonic Anhydrase Inhibition

Benzenesulfonamides have also been extensively studied for their inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have applications in treating conditions such as glaucoma, edema, and epilepsy. The design and synthesis of benzenesulfonamide derivatives with potent inhibitory activity against different isoforms of carbonic anhydrase highlight the chemical versatility and therapeutic potential of these compounds (Nocentini et al., 2016).

Progesterone Receptor Antagonism

Moreover, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a novel class of nonsteroidal progesterone receptor antagonists, showing potential for the treatment of diseases like uterine leiomyoma and endometriosis. This research underscores the importance of benzenesulfonamides in developing new therapeutic agents (Yamada et al., 2016).

特性

IUPAC Name |

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO3S/c18-15-6-7-16(19)17(12-15)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJAXCAYASWYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2356419.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)

![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)